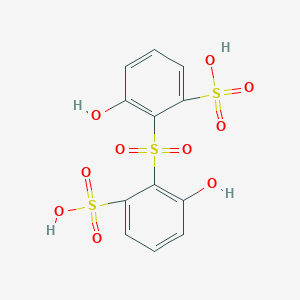![molecular formula C20H42BrNO2 B14306754 N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 112453-51-7](/img/structure/B14306754.png)
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological membranes and its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with butyric anhydride to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl butyrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same chemical reactions but is optimized for large-scale production with enhanced safety measures and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biological membranes and their interactions with different compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium iodide
Uniqueness
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties compared to its chloride and iodide counterparts. The bromide ion influences the compound’s reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
112453-51-7 |
|---|---|
Molekularformel |
C20H42BrNO2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2-butanoyloxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H42NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-17-21(3,4)18-19-23-20(22)16-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LTLHQIPLNKUUSE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)CCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


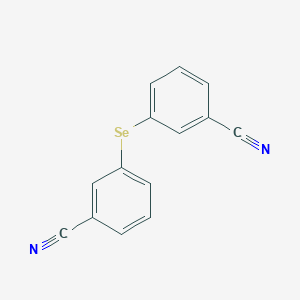
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

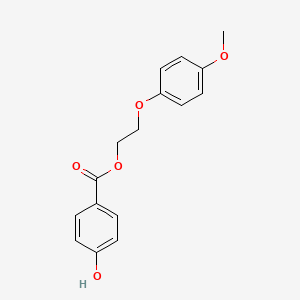
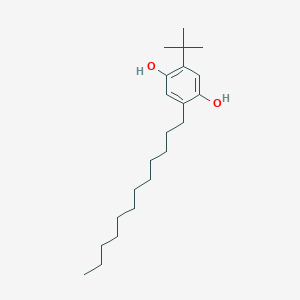


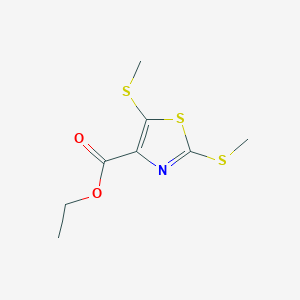

![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
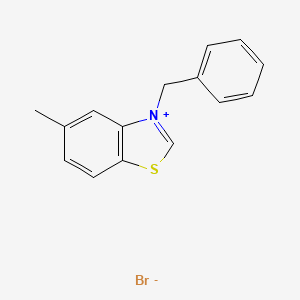

![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
